4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol
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Overview
Description
4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol is a complex organic compound featuring multiple pyridine and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process would typically be carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The pyridine rings can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[6-[4-(4-Hydroxyphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-phenol
- 4-[2-[6-[4-(4-Methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol
Uniqueness
4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol is unique due to its specific arrangement of pyridine and phenol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
653567-02-3 |
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Molecular Formula |
C31H27N3O2 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-[2-[6-[4-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol |
InChI |
InChI=1S/C31H27N3O2/c1-18-12-24(35)13-19(2)30(18)22-8-10-32-28(16-22)26-6-5-7-27(34-26)29-17-23(9-11-33-29)31-20(3)14-25(36)15-21(31)4/h5-17,35-36H,1-4H3 |
InChI Key |
HZTHWEIHZUFTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=NC=C2)C3=NC(=CC=C3)C4=NC=CC(=C4)C5=C(C=C(C=C5C)O)C)C)O |
Origin of Product |
United States |
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